![molecular formula C27H26FN3O3S B2941029 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline CAS No. 866847-42-9](/img/structure/B2941029.png)
4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a fluorophenyl group, which can influence the molecule’s reactivity and interactions with biological targets .
Applications De Recherche Scientifique
1. Neurological and Cognitive Disorders
Research has suggested that compounds related to "4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline" might have implications in the treatment of learning and memory disorders through their action as 5-HT(6) receptor antagonists. These antagonists have been shown to potentially improve retention performance, although interpretations of these results vary, indicating a need for further investigation to clarify their functional role in cognition enhancement (Russell & Dias, 2002).
2. Antimicrobial and Antiparasitic Applications
Studies have identified the therapeutic potential of piperazine derivatives, including compounds structurally similar to "4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline," in various antimicrobial and antiparasitic contexts. Piperazine nuclei show broad-spectrum pharmaceutical applications, with derivatives being explored for potent pharmacophoric activities against pathogens (Al-Ghorbani Mohammed et al., 2015). Additionally, the antimalarial efficacy of piperaquine, a compound within the same chemical family, has been well-documented, with studies reporting cure rates consistently above 95% for uncomplicated Plasmodium falciparum malaria (Gargano et al., 2011).
3. Oncology
The role of piperazine and related compounds in cancer treatment has been explored, with research indicating their potential in synthesizing agents with significant potency and selectivity at D(2)-like receptors, which could be relevant for developing new antipsychotic agents as well as exploring their implications in oncology (Sikazwe et al., 2009).
4. Antituberculosis
Piperazine's versatility as a medicinally important scaffold is highlighted by its application in anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis. Derivatives of piperazine have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, offering insights into the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, and inhibits their function .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function
Result of Action
The molecular and cellular effects of the compound’s action are primarily the inhibition of ENTs, leading to changes in nucleotide synthesis and regulation of adenosine function . The specific cellular effects depend on the cell type and the role of ENTs in those cells.
Propriétés
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-19-3-10-23(11-4-19)35(32,33)26-18-29-25-12-9-22(34-2)17-24(25)27(26)31-15-13-30(14-16-31)21-7-5-20(28)6-8-21/h3-12,17-18H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPOGSNEZUHAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.